2-Pyrrolidin-2-yl-1,3-benzoxazole

Description

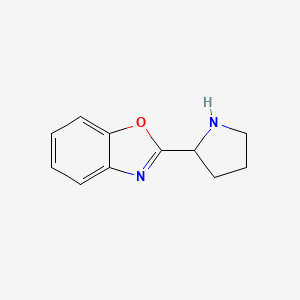

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVDZMTMKDMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Pyrrolidin 2 Yl 1,3 Benzoxazole

Elucidation of Reaction Pathways

The reactivity of 2-Pyrrolidin-2-yl-1,3-benzoxazole is governed by the interplay of its constituent heterocyclic rings. The benzoxazole (B165842) core provides a rigid, aromatic scaffold, while the pyrrolidine (B122466) ring introduces a non-aromatic, saturated nitrogen-containing heterocycle. This combination gives rise to a variety of potential reaction pathways.

Intramolecular cyclization reactions are a key feature in the chemistry of benzoxazole derivatives, often leading to the formation of more complex fused heterocyclic systems. For instance, the intramolecular cycloaddition of azomethine ylides has been utilized to prepare pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles, highlighting a powerful method for constructing novel polycyclic frameworks. nih.gov While this example involves a benzimidazole (B57391), the underlying principles of azomethine ylide formation and subsequent intramolecular [3+2] cycloaddition can be conceptually applied to derivatives of this compound.

Another relevant cyclization strategy involves the condensation of 2-aminophenol (B121084) with carboxylic acid derivatives, which proceeds through the formation of an intermediate imine that subsequently cyclizes to afford the benzoxazole ring. nih.gov In the context of this compound, modifications to the pyrrolidine ring could introduce functional groups capable of participating in intramolecular cyclizations, leading to novel tricyclic structures.

The benzoxazole moiety can be subject to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the attacking species. Nucleophile-induced ring contraction has been observed in related systems, such as pyrrolo[2,1-c] nih.govbeilstein-journals.orgbenzothiazines, leading to the formation of pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles. beilstein-journals.org This transformation is initiated by the attack of a nucleophile, resulting in the cleavage of a sulfur-carbon bond and subsequent intramolecular cyclization. beilstein-journals.org A similar nucleophilic attack on the benzoxazole ring of this compound could potentially lead to ring-opening or rearrangement products.

Conversely, electrophilic activation is a common strategy for the synthesis of 2-aminobenzoxazoles. The reaction of o-aminophenols with an electrophilic cyanating agent in the presence of a Lewis acid is a prime example of this approach. nih.gov The pyrrolidine nitrogen in this compound can also be a site for electrophilic attack, potentially leading to N-functionalized derivatives.

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Nucleophilic Ring Contraction | 3-aroylpyrrolo[2,1-c] nih.govbeilstein-journals.orgbenzothiazine-1,2,4-triones, Alkanols/Amines | Varies | Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles | beilstein-journals.org |

| Electrophilic Cyanation | o-aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide | Lewis Acid | 2-Aminobenzoxazoles | nih.gov |

Radical reactions offer an alternative avenue for the functionalization of benzoxazole derivatives. The asymmetric radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols with vinylarenes, catalyzed by chiral vanadyl complexes, demonstrates the potential for enantioselective carbon-sulfur and carbon-oxygen bond formation. acs.org This reaction proceeds through the formation of a thia radical, which then adds to the vinylarene. acs.org While this example involves a benzoxazole-2-thiol, it suggests that radical intermediates could be generated from this compound under appropriate conditions, enabling a range of radical-mediated transformations.

Control experiments in other benzoxazole syntheses have also explored the possibility of single-electron transfer (SET) pathways, which would involve radical cation intermediates. researchgate.net Although in the specific case studied, a SET pathway was ruled out, it remains a plausible mechanistic scenario in other contexts. researchgate.net

The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution reaction. A synthetic approach to 2-aminobenzoxazoles utilizes the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride. nih.gov This rearrangement involves the intramolecular attack of a nucleophile on an activated aromatic ring, leading to a structural reorganization. In the case of this compound, if the pyrrolidine ring were to be functionalized with a suitable nucleophilic group and the benzoxazole ring appropriately activated, a Smiles-type rearrangement could be envisioned.

| Rearrangement | Starting Material | Activating Agent | Product | Reference |

| Smiles Rearrangement | Benzoxazole-2-thiol | Chloroacetyl chloride | 2-Aminobenzoxazole derivative | nih.gov |

Kinetic and Thermodynamic Aspects of Reaction Progress

The progress of chemical reactions involving this compound is governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest, often via the pathway with the lowest activation energy, while thermodynamic control leads to the most stable product.

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives and aliphatic amines, computational studies have shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org Density functional theory (DFT) calculations were employed to explore the potential energy surface of the reaction, revealing that the favored product is formed via the pathway with the lowest Gibbs free energy of activation. beilstein-journals.org

Similar computational approaches could be applied to the reactions of this compound to elucidate the relative stabilities of intermediates and transition states, thereby predicting the most likely reaction pathways and product distributions. For instance, DFT calculations have been used to explain the observed stability of new heterocyclic derivatives of pyrrolidinone linked to benzoxazole. researchgate.net Such studies provide a molecular-level understanding of the factors that govern reaction outcomes.

| Study Type | System Studied | Key Finding | Reference |

| Computational (DFT) | Reaction of 3-pyrroline-2-one with methylamine | Kinetic selectivity is more significant than thermodynamic selectivity. | beilstein-journals.org |

| Computational (DFT) | Stability of pyrrolidinone-benzoxazole derivatives | Explained the observed stability of the synthesized compounds. | researchgate.net |

Structural Characterization and Spectroscopic Analysis of 2 Pyrrolidin 2 Yl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 2-Pyrrolidin-2-yl-1,3-benzoxazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoxazole (B165842) and pyrrolidine (B122466) rings. Based on the analysis of structurally related compounds, such as 4-(Benzo[d]oxazol-2-yl)-1-methylpyrrolidin-2-one, specific chemical shift regions can be predicted. arabjchem.org

The aromatic protons of the benzoxazole ring typically appear in the downfield region of the spectrum. Specifically, the H-4 and H-7 protons are anticipated to produce a doublet in the range of δ 7.54-7.57 ppm, with a coupling constant (J) of approximately 8.1 Hz. arabjchem.org The other two protons of the benzoxazole ring are expected to be observed as a triplet around δ 8.08-8.12 ppm (J = 7.2 Hz). arabjchem.org

The protons of the pyrrolidine ring will exhibit characteristic signals in the aliphatic region of the spectrum. The methine proton at the C-2 position of the pyrrolidine ring, being adjacent to the benzoxazole ring, is expected to be deshielded. The methylene (B1212753) protons of the pyrrolidine ring would likely appear as multiplets in the upfield region of the spectrum. For a related compound, the two COCH₂ protons of a pyrrolidinone ring were identified as a multiplet between δ 2.93 and 3.09 ppm, while the H-C proton and H₂C-N protons of the pyrrolidine ring were observed as multiplets at δ 3.99-4.09 and δ 4.16-4.32 ppm, respectively. arabjchem.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzoxazole H-4, H-7 | 7.54 - 7.57 | d | 8.1 |

| Benzoxazole H-5, H-6 | 8.08 - 8.12 | t | 7.2 |

| Pyrrolidine CH | Downfield | m | - |

| Pyrrolidine CH₂ | Upfield | m | - |

| Pyrrolidine NH | Variable | br s | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the benzoxazole ring are expected to resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom at the C-2 position of the benzoxazole ring, being part of the oxazole (B20620) moiety and bonded to the pyrrolidine ring, will have a characteristic chemical shift. The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Benzoxazole C-2 | Downfield |

| Benzoxazole Aromatic C | 110 - 155 |

| Pyrrolidine C-2 | Downfield (aliphatic) |

| Pyrrolidine Aliphatic C | Upfield |

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the benzoxazole and pyrrolidine rings. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the benzoxazole ring, as well as the N-H and C-H stretching and bending vibrations of the pyrrolidine moiety. For related benzoxazole derivatives, characteristic signals have been observed for -NH- stretching around 3204 cm⁻¹, C=N stretching around 1625 cm⁻¹, and aromatic C-H stretching around 3085 cm⁻¹. chemicalbook.com The NIST WebBook provides a reference spectrum for benzoxazole itself, which can be used for comparison. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=N Stretch (Benzoxazole) | 1610 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1180 - 1360 | Medium |

| C-O-C Stretch | 1050 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzoxazole derivatives are known to exhibit characteristic absorption bands in the UV region. Studies on related compounds have shown that they typically display two main absorption bands. These are attributed to π → π* and n → π* transitions within the conjugated system of the benzoxazole ring. The exact position and intensity of these bands can be influenced by the substituent on the benzoxazole ring.

For similar benzoxazole structures, absorption maxima have been reported in the range of 250 to 395 nm. nih.gov The electronic spectrum of this compound is expected to show similar characteristics, with the pyrrolidinyl group potentially causing a slight shift in the absorption maxima compared to unsubstituted benzoxazole.

Table 4: Expected UV-Vis Absorption for this compound

| Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 400 |

Computational and Theoretical Chemistry Studies of 2 Pyrrolidin 2 Yl 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For a molecule like 2-Pyrrolidin-2-yl-1,3-benzoxazole, these methods can elucidate the interplay between the benzoxazole (B165842) and pyrrolidine (B122466) rings.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In studies of benzoxazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to determine optimized geometries, electronic properties, and reactivity. researchgate.net For this compound, DFT would be instrumental in understanding the electron distribution across the fused ring system and the pyrrolidinyl substituent.

Theoretical investigations on similar benzoxazole derivatives have focused on calculating structural, geometric, and electronic properties in both the gas phase and in various solvents using models like the polarizable continuum model (PCM). researchgate.netresearchgate.net These calculations provide insights into the molecule's stability and electronic behavior in different environments.

Molecular Orbital Analysis

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energies of the HOMO and LUMO and their energy gap (ΔE) are key indicators of chemical reactivity and kinetic stability.

In studies of benzoxazole derivatives, HOMO and LUMO analyses are used to understand charge transfer within the molecule. researchgate.netresearchgate.net The HOMO is the region from which an electron is most likely to be donated, indicating sites for electrophilic attack, while the LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich benzoxazole ring and the nitrogen of the pyrrolidine, while the LUMO may be distributed over the benzoxazole system.

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Benzoxazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzoxazole | -6.5 | -0.8 | 5.7 |

| 2-Phenylbenzoxazole | -6.1 | -1.2 | 4.9 |

| 2-(p-Tolyl)benzoxazole | -5.9 | -1.1 | 4.8 |

This table is illustrative and based on general findings for benzoxazole derivatives. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules, which are crucial for understanding their interactions with biological targets.

Molecular Mechanics (MM) Calculations for Conformational Analysis

Molecular mechanics (MM) is a computational method used to predict the preferred conformations of molecules by calculating the steric energy of different arrangements. For this compound, a key conformational feature would be the relative orientation of the pyrrolidine ring with respect to the benzoxazole plane. The pyrrolidine ring itself is not planar and exists in envelope or twist conformations. researchgate.net

Studies on 2-substituted benzodioxans, which are structurally related to the benzoxazole part, have shown that the heterocyclic ring exists in rapidly inverting half-chair conformations. rsc.org Similarly, the pyrrolidine ring in various drug molecules adopts specific envelope conformations to optimize its interactions. researchgate.net For this compound, MM calculations would be essential to determine the most stable conformers and the energy barriers between them.

Dynamics Simulations to Understand Flexibility and Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their flexibility and intermolecular interactions. MD simulations of pyrrolidine-containing compounds have been used to understand their interactions within biological systems, such as the binding to proteins. nih.gov

For this compound, MD simulations could reveal the dynamic relationship between the pyrrolidine and benzoxazole moieties, including the rotation around the C-C bond connecting them. These simulations would also be valuable in understanding how the molecule interacts with solvent molecules and potential binding partners, highlighting the role of the pyrrolidine's NH group in hydrogen bonding. mdpi.com

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of a molecule towards different chemical reactions. This is often achieved through the calculation of reactivity descriptors derived from DFT.

Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies. researchgate.netresearchgate.net These descriptors provide a general overview of the molecule's reactivity.

Local reactivity is often predicted using Fukui functions or dual descriptors, which identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netresearchgate.net For this compound, these calculations would likely indicate that the nitrogen and oxygen atoms of the benzoxazole ring, as well as the nitrogen of the pyrrolidine ring, are potential sites for electrophilic attack. The aromatic ring of the benzoxazole system would be susceptible to electrophilic substitution, with the positions being influenced by the directing effects of the fused oxazole (B20620) ring. globalresearchonline.net

Table 2: Representative Global Reactivity Descriptors for Benzoxazole Derivatives (Illustrative Data)

| Compound | Electronegativity (χ) (eV) | Global Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Benzoxazole | 3.65 | 2.85 | 2.34 |

| 2-Phenylbenzoxazole | 3.65 | 2.45 | 2.72 |

| 2-(p-Tolyl)benzoxazole | 3.50 | 2.40 | 2.55 |

This table is illustrative and based on general findings for benzoxazole derivatives. Actual values for this compound would require specific calculations.

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

No publicly available research data was found for this specific topic.

Advanced Applications and Material Science Potential of 2 Pyrrolidin 2 Yl 1,3 Benzoxazole

Catalysis and Ligand Development

The structure of 2-Pyrrolidin-2-yl-1,3-benzoxazole is inherently suited for applications in catalysis, primarily due to the presence of a chiral pyrrolidine (B122466) ring and the coordinating atoms within the benzoxazole (B165842) system.

Chiral Ligands in Asymmetric Catalysis

Ligands incorporating a chiral oxazoline (B21484) ring are among the most successful and widely used in asymmetric catalysis. acs.org Their success stems from their modular nature, accessibility from readily available chiral β-amino alcohols, and their effectiveness in a multitude of metal-catalyzed reactions. acs.org The 2-pyrrolidinyl group introduces a well-established chiral environment, while the benzoxazole core provides a rigid backbone and additional coordination sites, making the compound a promising candidate for a chiral ligand.

In the realm of asymmetric synthesis, the development of chiral ligands for enantioselective hydrogenation is of paramount importance. Ligands such as phosphinooxazolines (PHOX) have demonstrated broad utility in this area. acs.org The this compound scaffold shares key structural elements with these successful ligands. The nitrogen atom of the pyrrolidine ring and the nitrogen of the benzoxazole ring can act as a bidentate chelate, coordinating to a metal center (e.g., Iridium or Rhodium) to create a chiral environment. This chiral pocket can then direct the approach of a prochiral substrate, leading to the selective formation of one enantiomer of the hydrogenated product.

Table 1: Potential of this compound in Enantioselective Hydrogenation

| Feature | Role in Catalysis |

|---|---|

| Chiral Pyrrolidine Ring | Induces asymmetry at the metal center, controlling the stereochemical outcome of the reaction. |

| Benzoxazole Moiety | Provides a rigid scaffold and a nitrogen donor atom for chelation, creating a well-defined catalytic pocket. |

| N,N-Chelation | Potential for strong binding to transition metals commonly used in hydrogenation (e.g., Ir, Rh). |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction. nih.gov The success of this reaction heavily relies on the design of the chiral ligand, which influences both the stereoselectivity and the regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate. nih.gov Ligands based on pyridine-oxazolines have shown particular promise in this field. rsc.org The this compound ligand could function similarly, with the two nitrogen atoms coordinating to the palladium center. This coordination would create a chiral complex capable of differentiating between the two enantiotopic faces of the allylic substrate, thereby controlling the stereochemistry of the resulting product.

Exploration of Organocatalytic Properties

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has expanded rapidly, with the pyrrolidine structure being a privileged motif. beilstein-journals.org Diarylprolinol silyl (B83357) ethers, for instance, are highly efficient organocatalysts for a wide range of transformations. beilstein-journals.org The pyrrolidine unit in this compound can participate in aminocatalysis through the formation of enamines or iminium ions. beilstein-journals.org This suggests its potential as an organocatalyst in reactions such as Michael additions, aldol (B89426) reactions, and α-functionalizations. The bulky benzoxazole substituent at the C2 position of the pyrrolidine ring could play a crucial role in establishing the stereochemical control of these reactions. beilstein-journals.org Furthermore, the benzoxazole ring itself can be involved in non-covalent interactions, such as hydrogen bonding or π-stacking, which can help to organize the transition state and enhance enantioselectivity.

Table 2: Potential Organocatalytic Applications of this compound

| Reaction Type | Catalytic Role of Pyrrolidine Moiety | Potential Influence of Benzoxazole Moiety |

|---|---|---|

| Michael Addition | Formation of a nucleophilic enamine with a donor aldehyde or ketone. | Steric bulk influencing the facial selectivity of the attack on the Michael acceptor. |

| Aldol Reaction | Activation of a carbonyl compound via iminium ion formation. | Non-covalent interactions stabilizing the transition state. |

Research has also pointed to the direct organocatalytic synthesis of complex molecules containing benzoxazole rings, highlighting the utility of these structures in metal-free catalytic systems. nih.gov

Coordination Chemistry with Transition Metals for Catalytic Applications

The ability of benzoxazole derivatives to form stable coordination complexes with a variety of transition metal ions is well-documented. nih.govresearchgate.net These complexes have found applications in catalysis and materials science. researchgate.nettandfonline.com The this compound ligand is expected to form stable complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov The coordination typically involves the nitrogen atom of the oxazole (B20620) ring and can also involve the pyrrolidine nitrogen, leading to a bidentate chelate. The resulting metal complexes can themselves be catalytically active. For example, copper complexes with benzoxazole-based ligands have shown activity in various catalytic oxidations. The specific geometry and electronic properties of the metal complex, which are dictated by the ligand and the metal ion, will determine its catalytic efficacy. nih.govucj.org.ua

Advanced Functional Materials

Beyond catalysis, the unique photophysical and electronic properties of the benzoxazole core make it a valuable component in the design of advanced functional materials. researchgate.net Benzoxazole derivatives are known to be used in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. rsc.org The incorporation of a pyrrolidine group could modulate these properties, potentially leading to new materials with tailored characteristics. The rigid, planar structure of the benzoxazole unit is conducive to π-stacking interactions, which are crucial for charge transport in organic semiconductors. rsc.org The pyrrolidine moiety could influence the solid-state packing of the molecules, thereby affecting the bulk material properties. The development of multifunctional organic materials is an area of intense research, and the combination of a photoactive benzoxazole core with a versatile pyrrolidine unit in this compound could lead to novel materials with interesting photophysical and electrochemical properties. rsc.org

Design of Fluorescent and Luminescent Materials

The benzoxazole core is a well-established fluorophore, and its derivatives are known for their strong fluorescence and stability. The incorporation of a pyrrolidine substituent can further modulate the photophysical properties, leading to the design of novel fluorescent and luminescent materials.

Research into related benzoxazole and benzoxadiazole derivatives has demonstrated their potential as highly efficient emitters. For instance, certain 2,1,3-benzoxadiazole derivatives exhibit strong, solvent-dependent fluorescence, with quantum yields reaching up to 0.71 in specific solvents. frontiersin.org These compounds display large Stokes shifts, which is advantageous in minimizing self-absorption in luminescent devices. frontiersin.org The fluorescence properties are attributed to intramolecular charge transfer (ICT) states, a characteristic that can be fine-tuned by altering the electronic nature of the substituents. frontiersin.orgresearchgate.net

The design of luminescent materials often involves creating molecules with extended π-conjugated systems. By coupling the benzoxazole unit with other aromatic systems, it is possible to achieve emissions across the visible spectrum. For example, some 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole (B189464) derivatives with alkoxy chains have been synthesized to emit in the green region of the visible spectrum with quantum yields in the range of 0.27–0.32. nih.gov The pyrrolidine group in this compound can serve as a point of attachment for further functionalization to create more complex and efficient luminescent systems.

Furthermore, the formation of metal complexes with benzoxazole-containing ligands can lead to materials with unique luminescent properties. Platinum(II) complexes with benzimidazole-based ligands, which are structurally related to benzoxazoles, have been shown to be efficient phosphorescent emitters for organic light-emitting diodes (OLEDs). nih.gov This suggests that coordination of metal ions to the nitrogen atoms of the benzoxazole and pyrrolidine rings in this compound could yield novel luminescent metal complexes.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 4,7-Bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] rsc.orgnih.govresearchgate.netoxadiazole | Chloroform | ~419 | Bluish-green region | ~0.5 | frontiersin.orgresearchgate.net |

| Benzoxadiazole Derivative 9a | Heptane | - | - | 0.27 | frontiersin.org |

| Benzoxadiazole Derivative 9a | Acetone | - | - | 0.71 | frontiersin.org |

Development of Photochromic Systems

Photochromic materials, which undergo a reversible change in their absorption spectra upon irradiation with light, are of great interest for applications such as optical data storage, molecular switches, and smart windows. The development of such systems often relies on molecules that can undergo photoisomerization.

A closely related compound, 2-(2-pyrrol-2-ylethenyl)benzoxazole, has been shown to exhibit photoisomerization. nih.gov This molecule undergoes a cis-trans isomerization upon photoirradiation, leading to a change in its absorption spectrum. nih.gov The quantum yield for this isomerization is reported to be high, in the range of 0.4–0.6, and is influenced by the solvent properties. nih.gov This process involves the breaking of an intramolecular hydrogen bond in the excited state. nih.gov

The structural similarity of this compound to this photochromic compound suggests its potential for use in the development of photochromic systems. The key is the ability of the molecule to undergo a reversible, light-induced structural change. While the pyrrolidine ring itself does not directly participate in a typical cis-trans isomerization, its presence can influence the electronic and steric environment of the benzoxazole core, which could be functionalized to incorporate a photo-switchable unit.

For instance, the pyrrolidine nitrogen could be a point of attachment for a photochromic group like spiropyran or azobenzene. The benzoxazole moiety would act as a reporter of the isomeric state of the attached photochrome through changes in its fluorescence or absorption properties. The development of such systems would involve the strategic design and synthesis of derivatives of this compound.

| Compound | Isomerization Type | Quantum Yield (Φ) | Key Feature | Reference |

|---|---|---|---|---|

| 2-(2-pyrrol-2-ylethenyl)benzoxazole | cis-trans | 0.4–0.6 | Intramolecular hydrogen bond breaking in excited state | nih.gov |

Application as Chiral Receptors for Enantiomeric Resolution

The presence of a chiral pyrrolidine ring makes this compound an inherently chiral molecule. This chirality is the basis for its potential application as a chiral receptor for the recognition and separation of enantiomers. Enantiomeric resolution is a critical process in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different pharmacological activities.

Chiral recognition relies on the formation of transient diastereomeric complexes between the chiral receptor and the enantiomers of the analyte. The stability of these complexes differs, allowing for their separation. The benzoxazole and pyrrolidine rings in the target compound can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for effective chiral recognition.

While direct studies on this compound as a chiral receptor are not extensively reported, the principle has been demonstrated with other chiral heterocyclic compounds. For example, new chiral azole compounds have been synthesized, and their enantiomers successfully separated using chiral stationary phases in high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net The effectiveness of these separations depends on the structural features of the chiral molecules and their interactions with the chiral stationary phase. rsc.orgresearchgate.net

Derivatives of this compound could be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase for HPLC. The enantioselective properties of such a stationary phase would be determined by the ability of the immobilized chiral molecule to interact differently with the two enantiomers of a racemic mixture. The benzoxazole moiety can provide a rigid platform, while the chiral pyrrolidine ring creates a specific three-dimensional environment necessary for enantiomeric discrimination. The enantiomeric resolution of 4-substituted-pyrrolidin-2-ones has been successfully achieved using cellulose-based chiral stationary phases, highlighting the utility of the pyrrolidine scaffold in chiral separations.

| Compound Class | Separation Method | Key Principle | Reference |

|---|---|---|---|

| Chiral Azole Compounds | Chiral HPLC with various chiral stationary phases | Formation of transient diastereomeric complexes | rsc.orgresearchgate.net |

| 4-Substituted-pyrrolidin-2-ones | Chiral HPLC with cellulose-based chiral stationary phases | Differential interaction with the chiral stationary phase |

Q & A

Q. What are the common synthetic routes for preparing 2-Pyrrolidin-2-yl-1,3-benzoxazole derivatives?

Methodological Answer: Synthesis typically involves condensation reactions between substituted phenols and amines or carboxylic acids. For example:

- Polyphosphoric acid-mediated cyclization : Reacting 2-aminophenol derivatives with pyrrolidine-containing carboxylic acids under high-temperature conditions (150°C) in polyphosphoric acid facilitates ring closure .

- Microwave-assisted synthesis : This method reduces reaction times and improves yields. For instance, TiCl3OTf in ethanol at room temperature has been used for benzoxazole formation .

- Characterization : Post-synthesis validation via IR (C-O/C-N stretching at ~1600–1500 cm⁻¹), NMR (aromatic proton shifts at δ 6.5–8.5 ppm), and mass spectrometry ensures structural integrity .

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons in the benzoxazole ring appear as doublets or triplets (δ 6.5–8.5 ppm). The pyrrolidine group shows distinct signals for N–CH2 (δ 2.5–3.5 ppm) and ring protons (δ 1.5–2.5 ppm) .

- IR spectroscopy : Peaks at ~1250 cm⁻¹ (C–O–C stretching) and ~1600 cm⁻¹ (C=N/C–O) confirm the benzoxazole core .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 216 for C₁₁H₁₂N₂O) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. What strategies optimize reaction yields for benzoxazole derivatives under varying catalytic conditions?

Methodological Answer:

- Catalyst selection : Polyphosphoric acid enhances cyclization efficiency at high temperatures (e.g., 69% yield for 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) . Microwave irradiation with TiCl3OTf in ethanol reduces side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol or acetic acid facilitates acid-catalyzed reactions .

- Temperature control : Higher temperatures (150°C) favor cyclization but may require inert atmospheres to prevent oxidation .

Q. How do computational docking studies inform the design of this compound derivatives for biological activity?

Methodological Answer:

- Molecular docking : Predicts binding modes to target proteins (e.g., antimicrobial enzymes). For example, derivatives with electron-withdrawing groups (e.g., nitro) show enhanced interactions with active sites due to increased polarity .

- Structure-activity relationships (SAR) : Substituents on the benzoxazole ring (e.g., methyl, nitro) modulate steric and electronic effects, influencing bioactivity .

Q. What crystallographic techniques resolve structural ambiguities in benzoxazole derivatives?

Methodological Answer:

- X-ray crystallography : Determines bond lengths (e.g., C–O ≈ 1.36 Å in benzoxazole rings) and dihedral angles (e.g., ~6.7° between benzoxazole and aryl groups) to confirm planarity and conjugation .

- Hydrogen bonding analysis : Weak C–H⋯O interactions (e.g., 2.5–3.0 Å) stabilize crystal packing, as seen in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole .

- Space group determination : Monoclinic (e.g., P2₁/n) or orthorhombic systems (Pbca) are common for benzoxazoles .

Q. How can contradictory bioactivity data between studies on benzoxazole derivatives be systematically analyzed?

Methodological Answer:

- Reproducibility checks : Validate assay conditions (e.g., microbial strains, solvent controls). For example, antimicrobial activity varies with substituents (e.g., 5,7-dichloro derivatives show higher potency than nitro-substituted analogs) .

- Structural analogs : Compare activities of pyrrolidine-substituted vs. aryl-substituted benzoxazoles to isolate substituent effects .

- Statistical tools : Use ANOVA or regression models to correlate electronic parameters (e.g., Hammett constants) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.